乙酰苯胺-13C6

描述

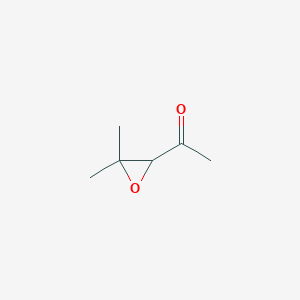

Acetanilide-13C6 is an organic compound belonging to the class of anilides, which are derivatives of aniline. It is a white crystalline solid with a melting point of 117-118°C and a molecular weight of 163.21 g/mol. Acetanilide-13C6 is widely used as a reagent in organic synthesis and has been applied in various scientific research applications due to its unique properties.

科学研究应用

热化学性质和相变

乙酰苯胺,包括同位素标记的变体如乙酰苯胺-13C6,用于热化学研究以了解蒸汽压、相变和形成焓。例如,Nagrimanov 等人。(2018 年)进行了一项实验和理论研究,重点关注包括乙酰苯胺在内的镇痛药,以收集热化学数据,如蒸汽压和形成焓。这项研究有助于了解这些化合物的热化学行为,这对于它们在药物和材料科学中的应用至关重要(Nagrimanov 等人,2018)。

化学蛋白质组学分析

在毒理学和药理学领域,化学蛋白质组学平台利用乙酰苯胺来绘制全蛋白质组半胱氨酸反应性,如 Counihan 等人所示。(2017 年)。他们对乙酰苯胺除草剂 acetochlor 的研究揭示了它与体内蛋白质靶标的相互作用,影响线粒体和过氧化物酶体脂肪酸氧化。此类见解对于了解与乙酰苯胺化合物相关的毒性分子机制至关重要(Counihan 等人,2017)。

与有机物的分子相互作用

Jayasundera 等人。(2003 年)使用核磁共振光谱研究了乙酰苯胺类杀虫剂与有机物的相互作用。这项研究提供了有关乙酰苯胺如何与不同类型有机物相互作用的宝贵信息,这对于了解它们的环境行为和归宿至关重要(Jayasundera 等人,2003)。

代谢和生物降解研究

对乙酰苯胺(包括标记化合物如this compound)的代谢和生物降解的研究提供了对其环境持久性和转化的见解。Scarfe 等人的研究。(2002 年)关于溴苯胺衍生物的尿液代谢物有助于了解乙酰苯胺的代谢途径和潜在的环境影响(Scarfe 等人,2002)。

合成和化学转化

乙酰苯胺衍生物,包括用同位素标记的那些,在合成化学中对于产生各种药理活性化合物至关重要。Manikandan 和 Jeganmohan(2014 年)关于苯胺与炔烃的氢芳基化研究证明了乙酰苯胺在合成邻位烯基化苯胺(有机合成中的重要中间体)中的用途(Manikandan 和 Jeganmohan,2014)。

作用机制

Target of Action

Acetanilide-13C6, also known as N-(Phenyl-13C6)acetamide , is a derivative of acetanilide . The primary target of acetanilide is the enzyme cyclooxygenase (COX), which is involved in the synthesis of prostaglandins . Prostaglandins play a key role in the body’s inflammatory response.

Mode of Action

Acetanilide-13C6, like its parent compound acetanilide, inhibits the COX enzyme, thereby reducing the production of prostaglandins . This results in a decrease in the symptoms associated with inflammation such as pain and fever .

Biochemical Pathways

The action of Acetanilide-13C6 affects the arachidonic acid pathway. By inhibiting the COX enzyme, it prevents the conversion of arachidonic acid to prostaglandin H2, the precursor of other prostaglandins and thromboxanes . These molecules are responsible for producing inflammation, pain, and fever responses in the body .

Pharmacokinetics

The pharmacokinetics of Acetanilide-13C6 would be expected to be similar to that of acetanilide. Acetanilide is well absorbed in the gastrointestinal tract and undergoes first-pass metabolism in the liver . It is primarily metabolized by the liver into paracetamol, which is then further metabolized and excreted in the urine . The presence of the 13C6 label in Acetanilide-13C6 could potentially be used to track its metabolism and excretion .

Result of Action

The inhibition of prostaglandin synthesis by Acetanilide-13C6 results in an analgesic (pain-relieving) and antipyretic (fever-reducing) effect . It should be noted that the use of acetanilide and its derivatives has been associated with methemoglobinemia, a condition in which an abnormal amount of methemoglobin is produced .

Action Environment

The action of Acetanilide-13C6 can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism, potentially leading to drug interactions . Additionally, factors such as the individual’s age, health status, and genetic makeup can influence how Acetanilide-13C6 is metabolized and excreted .

安全和危害

生化分析

Biochemical Properties

Acetanilide-13C6 plays a significant role in biochemical reactions. It interacts with several proteins and enzymes, particularly thiolase enzymes involved in mitochondrial and peroxisomal fatty acid oxidation . The nature of these interactions involves direct reaction with the catalytic cysteines of these enzymes .

Cellular Effects

The effects of Acetanilide-13C6 on cells and cellular processes are profound. It influences cell function by inhibiting fatty acid oxidation . This inhibition impacts cell signaling pathways, gene expression, and cellular metabolism, leading to a diversion of fatty acids into other lipid pathways .

Molecular Mechanism

At the molecular level, Acetanilide-13C6 exerts its effects through binding interactions with biomolecules. It inhibits enzyme activity, particularly of thiolase enzymes, by directly reacting with their catalytic cysteines . This interaction leads to changes in gene expression and metabolic pathways .

Metabolic Pathways

Acetanilide-13C6 is involved in the metabolic pathway of fatty acid oxidation . It interacts with several enzymes in this pathway, leading to a disruption in metabolic flux and changes in metabolite levels .

属性

IUPAC Name |

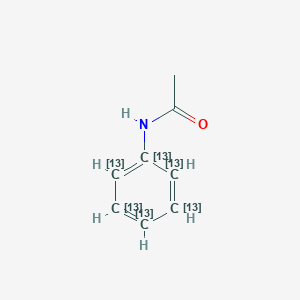

N-((1,2,3,4,5,6-13C6)cyclohexatrienyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c1-7(10)9-8-5-3-2-4-6-8/h2-6H,1H3,(H,9,10)/i2+1,3+1,4+1,5+1,6+1,8+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZERHIULMFGESH-OLGKHRKTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[13C]1=[13CH][13CH]=[13CH][13CH]=[13CH]1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60480127 | |

| Record name | Acetanilide-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

201741-03-9 | |

| Record name | Acetanilide-13C6 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60480127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 201741-03-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Amino-5-[4-(morpholin-4-ylmethyl)phenyl]thiophene-2-carboxamide](/img/structure/B138693.png)

![3-[4-(Morpholin-4-ylmethyl)phenyl]-3-oxopropanenitrile](/img/structure/B138697.png)

![4-(2-Methyl-1H-imidazo[4,5-C]pyridin-1-YL)benzoic acid](/img/structure/B138717.png)